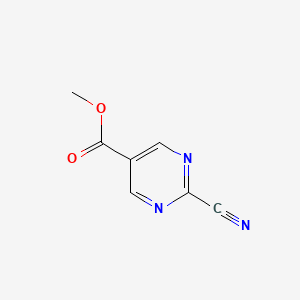

Methyl 2-cyanopyrimidine-5-carboxylate

Overview

Description

Methyl 2-cyanopyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and material science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. The compound should be stored sealed in a dry environment at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

- Methyl 2-cyanopyrimidine-5-carboxylate and its derivatives have been synthesized through various chemical reactions, such as the Sandmeyer reaction and the Dimroth rearrangement, offering insights into their structural properties and potential applications in organic chemistry (Hee, Jae Soon, & Tae Soung, 1969); (Brown & Paddon-Row, 1966).

Liquid Crystal Research

- Research has been conducted on the liquid-crystal characteristics of certain esters derived from pyrimidine carboxylic acids, hinting at the potential use of these compounds in materials science, particularly in the development of liquid-crystal displays (Mikhaleva et al., 1986).

Coordination Chemistry and Magnetic Properties

- Studies have explored the use of 2-cyanopyrimidine derivatives in forming coordination polymers, which display interesting magnetic properties. This research is significant in the field of materials science and could contribute to the development of new magnetic materials (Rodrı́guez-Diéguez et al., 2007).

Marine Natural Products

- Compounds related to this compound have been isolated from marine sponges, exhibiting potential biological activities such as antiplasmodial and cytotoxic effects. This research is crucial in the search for new bioactive compounds from natural sources (König, Wright, & Linden, 1998).

Pharmaceutical Applications

- Research on the synthesis of various pyrimidine derivatives, including those related to this compound, has shown potential in the development of new pharmaceutical compounds with anti-inflammatory and analgesic activities (Nofal, Fahmy, Zarea, & El-Eraky, 2011).

Antiplasmin Drug Research

- In the quest for new antiplasmin drugs, aza analogs of aminomethylbenzoic acid, including those derived from this compound, have been synthesized and evaluated for their potential medicinal applications (Isoda et al., 1980).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements associated with the compound include P261, P264, P270, P301, P301, P312, P330 , which provide guidance on how to handle the compound safely.

Mechanism of Action

Target of Action

Methyl 2-cyanopyrimidine-5-carboxylate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the human microglia and neuronal cell models . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being fundamental to the transmission of information in the brain.

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This interaction results in a reduction of inflammation and an increase in neuroprotection .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to a decrease in neuronal cell death and an increase in neuroprotection .

Result of Action

The result of the compound’s action is a significant anti-neuroinflammatory effect and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

IUPAC Name |

methyl 2-cyanopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMJTUFENMZUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

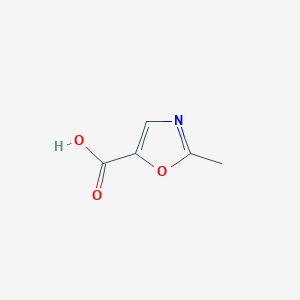

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

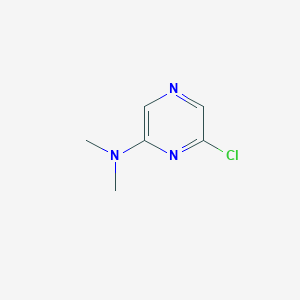

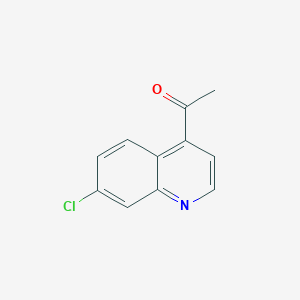

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)